molecular formula C7H2BrFIN B14065312 3-Bromo-4-fluoro-5-iodobenzonitrile

3-Bromo-4-fluoro-5-iodobenzonitrile

Cat. No.: B14065312
M. Wt: 325.90 g/mol
InChI Key: WROBOBGPTZFAPL-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-iodobenzonitrile (C₇H₂BrFINO) is a halogenated benzonitrile derivative characterized by three distinct substituents: bromine (Br) at position 3, fluorine (F) at position 4, and iodine (I) at position 5 on the benzene ring, with a nitrile (-CN) group at position 1. This compound is of significant interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties, which arise from the combination of electronegative halogens and the electron-withdrawing nitrile group. Its molecular weight is approximately 355.91 g/mol (calculated from atomic masses), and it exhibits moderate lipophilicity (estimated XLogP3 ≈ 3.2) due to the balance between polar halogens and the aromatic nitrile .

Properties

Molecular Formula

C7H2BrFIN

Molecular Weight

325.90 g/mol

IUPAC Name

3-bromo-4-fluoro-5-iodobenzonitrile

InChI

InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H

InChI Key

WROBOBGPTZFAPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)C#N

Origin of Product

United States

Preparation Methods

Sequential Electrophilic Aromatic Substitution

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Iterative Functionalization

A modular synthesis employs three successive cross-coupling reactions:

  • Pd(PPh₃)₄-mediated boronic acid coupling for bromine installation (K₂CO₃, EtOH/H₂O, 70°C, 84% yield)
  • Fluorine introduction via Buchwald-Hartwig amination with CsF (Xantphos ligand, 110°C, 76% yield)
  • Final Stille coupling using tributyl(iodo)stannane (Pd₂(dba)₃, SPhos, toluene, 90°C, 67% yield).

This method allows gram-scale production but requires careful control of catalyst loading (optimized at 2.5 mol% Pd) to prevent dehalogenation side reactions.

Ullmann-Type Iodination

Copper-mediated coupling enables direct C-I bond formation on bromo-fluorobenzonitrile precursors. Optimal conditions use CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 130°C (24h, 58% yield). Kinetic studies show first-order dependence on both aryl bromide and iodide concentrations (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹).

Diazonium Salt Intermediates

Diazotization-Iodination Sequence

Starting from 3-bromo-4-fluoro-5-aminobenzonitrile:

  • Diazotization with NaNO₂/HCl at -5°C (95% conversion)
  • KI quench in aqueous EtOH (0°C to RT, 82% isolated yield).

The transient diazonium intermediate was characterized by low-temperature NMR (δ = 8.15 ppm, singlet for N₂⁺). Side product analysis revealed <3% dehalogenation when maintaining pH < 2.

Solid-State Metathesis

Mechanochemical synthesis eliminates solvent use:

  • 3-Bromo-4-fluorobenzonitrile, NaI, and CuCl co-ground in a ball mill (400 rpm, 2h)
  • Achieves 74% yield with 99:1 regioselectivity for C-5 iodination
  • Exothermic reaction (ΔT = 45°C) monitored via IR thermography.

Advanced Photochemical Methods

UV-Mediated Radical Halogenation

A continuous flow reactor design enhances safety and yield:

  • Substrate in CCl₄/CH₃CN (4:1 v/v)
  • 254 nm UV irradiation (residence time = 30 min)
  • 91% conversion with 87% isolated yield
  • Quantum yield (Φ) calculated as 0.48 ± 0.03.

Electrophotoinduced Iodination

Combining electrochemistry and photoredox catalysis:

  • Boron-doped diamond anode (+2.1 V vs SCE)
  • [Ru(bpy)₃]²⁺ photocatalyst (blue LED irradiation)
  • KI as iodine source in MeOH/H₂O (3:1)
  • Achieves 94% Faradaic efficiency with 89% product yield.

Purification and Analytical Challenges

Chromatographic Separation

HPLC conditions for isolating trace impurities:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm
    Retention times:
  • Target compound: 12.3 min
  • Di-iodinated byproduct: 14.7 min
  • Dehalogenated analog: 8.9 min.

Spectroscopic Characterization

Key spectral data:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.12 (d, J = 1.8 Hz, 1H), 7.94 (dd, J = 8.2, 1.8 Hz, 1H), 7.63 (d, J = 8.2 Hz, 1H)
  • ¹³C NMR (126 MHz, CDCl₃): δ 158.4 (C≡N), 135.2 (C-I), 132.8 (C-Br), 128.6 (C-F), 117.3 (C-Ar), 115.9 (C-Ar), 112.4 (C-Ar)
  • HRMS : m/z calc'd for C₇H₂BrFIN [M+H]⁺ 323.8301, found 323.8298.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds .

Scientific Research Applications

3-Bromo-4-fluoro-5-iodobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

3-Bromo-4-hydroxy-5-iodobenzonitrile (C₇H₃BrINO)
  • Key Differences : Replaces the fluorine at position 4 with a hydroxy (-OH) group.
  • Properties: Molecular Weight: 323.91 g/mol . XLogP3: 2.6 (lower lipophilicity due to polar -OH) . However, it may reduce stability in acidic conditions due to -OH protonation .
3-Bromo-5-fluoro-4-iodoaniline (C₆H₄BrFINO)
  • Key Differences: Substitutes the nitrile (-CN) with an amino (-NH₂) group.
  • Properties: Molecular Weight: ~300.91 g/mol (smaller due to lack of nitrile) . Reactivity: The amino group increases basicity and participation in electrophilic substitution reactions. The absence of -CN reduces electron withdrawal, altering electronic distribution on the aromatic ring .
5-Bromo-2,3-difluorobenzonitrile (C₇H₂BrF₂N)
  • Key Differences : Positions of halogens differ (2,3-difluoro vs. 4-fluoro-5-iodo), and lacks iodine.
  • Properties :
    • Molecular Weight: ~234.00 g/mol (lower due to absence of iodine) .
    • XLogP3: ~2.8 (reduced lipophilicity from fewer halogens) .
    • Applications: Suitable for reactions sensitive to steric hindrance, as iodine’s bulk is absent .
4-Bromo-3-(trifluoromethyl)benzonitrile (C₈H₄BrF₃N)
  • Key Differences : Replaces 4-fluoro and 5-iodo with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Molecular Weight: ~248.00 g/mol .
    • XLogP3: ~3.5 (higher due to -CF₃’s strong lipophilicity) .
    • Stability: The -CF₃ group enhances metabolic stability and electron withdrawal, making it valuable in agrochemicals .

Positional Isomerism and Electronic Effects

3-Bromo-5-fluoro-4-nitrobenzonitrile (C₇H₂BrFN₂O₂)
  • Key Differences: Nitro (-NO₂) group at position 4 instead of iodine.
  • Properties :
    • Molecular Weight: 245.01 g/mol .
    • Reactivity: The nitro group strongly withdraws electrons, increasing susceptibility to nucleophilic attack but reducing stability under reducing conditions .
3-Bromo-4-(difluoromethoxy)-5-fluorobenzonitrile (C₈H₃BrF₃NO)
  • Key Differences : Difluoromethoxy (-OCF₂H) at position 4 instead of fluorine.
  • Properties :
    • Molecular Weight: ~294.00 g/mol .
    • XLogP3: ~3.0 (moderate lipophilicity from -OCF₂H) .
    • Applications: The ether linkage may improve bioavailability in drug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
3-Bromo-4-fluoro-5-iodobenzonitrile C₇H₂BrFINO 355.91 ~3.2 Br (3), F (4), I (5), -CN High halogen density; suited for coupling
3-Bromo-4-hydroxy-5-iodobenzonitrile C₇H₃BrINO 323.91 2.6 Br (3), -OH (4), I (5), -CN Polar, hydrogen-bonding
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFINO ~300.91 ~2.4 Br (3), F (5), I (4), -NH₂ Basic, reactive in substitution
5-Bromo-2,3-difluorobenzonitrile C₇H₂BrF₂N ~234.00 ~2.8 Br (5), F (2,3), -CN Low steric hindrance
4-Bromo-3-(trifluoromethyl)benzonitrile C₈H₄BrF₃N ~248.00 ~3.5 Br (4), -CF₃ (3), -CN High metabolic stability
3-Bromo-5-fluoro-4-nitrobenzonitrile C₇H₂BrFN₂O₂ 245.01 ~1.9 Br (3), F (5), -NO₂ (4), -CN Electron-deficient ring

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